
Trt-Dab(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trt-Dab(Fmoc)-OH, also known as Trityl-Dab(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) and is protected by two groups: the trityl (Trt) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The trityl group is introduced to protect the primary amino group, while the Fmoc group is used to protect the secondary amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purity of the final product is ensured through various purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Trt-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The trityl group is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine in dimethylformamide (DMF).
Coupling: Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Aplicaciones Científicas De Investigación
Trt-Dab(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Helps in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.
Mecanismo De Acción
The mechanism of action of Trt-Dab(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The trityl group protects the primary amino group, while the Fmoc group protects the secondary amino group. These groups are removed at specific stages to allow for the sequential addition of amino acids.
Comparación Con Compuestos Similares
Similar Compounds
Trt-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.
Trt-Orn(Fmoc)-OH: Contains ornithine instead of 2,4-diaminobutyric acid.
Uniqueness
Trt-Dab(Fmoc)-OH is unique due to the presence of the 2,4-diaminobutyric acid moiety, which provides distinct properties in peptide synthesis. The combination of trityl and Fmoc protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
Propiedades
Fórmula molecular |
C38H34N2O4 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |
Clave InChI |
JMFPYXLXMLDIOH-DHUJRADRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


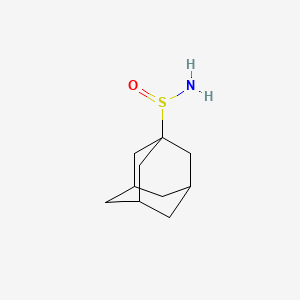
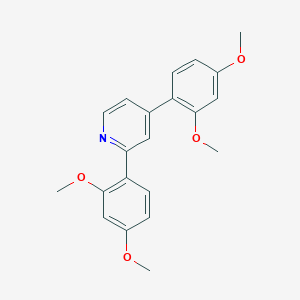
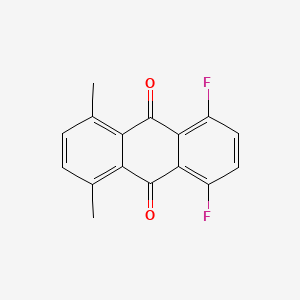
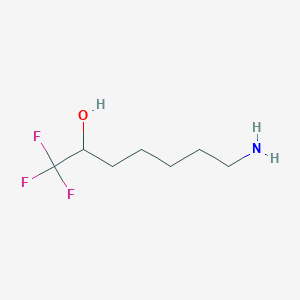
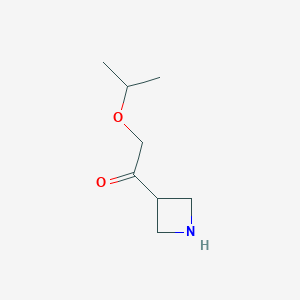
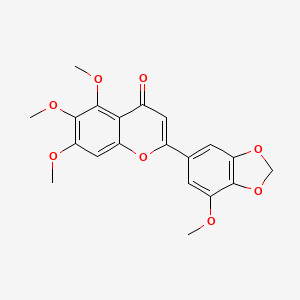
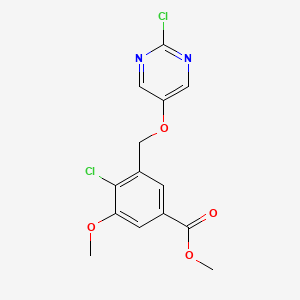
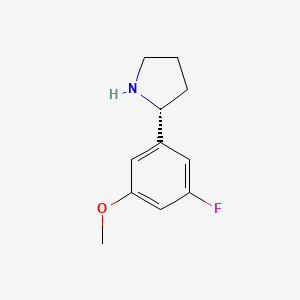


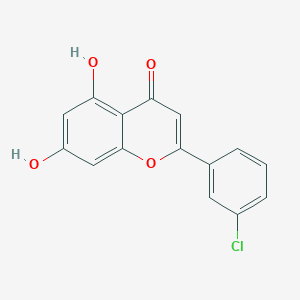
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)


